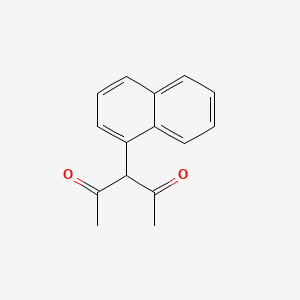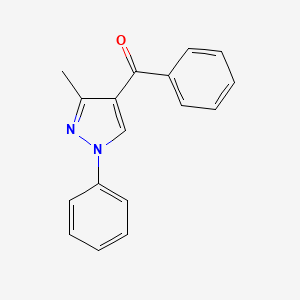
(3-methyl-1-phenyl-1H-pyrazol-4-yl)(phenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-methyl-1-phenyl-1H-pyrazol-4-yl)(phenyl)methanone is a chemical compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3-methyl-1-phenyl-1H-pyrazol-4-yl)(phenyl)methanone typically involves the reaction of 3-methyl-1-phenyl-1H-pyrazole with benzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques such as distillation or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
(3-methyl-1-phenyl-1H-pyrazol-4-yl)(phenyl)methanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: The phenyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Substitution reactions often require catalysts such as palladium on carbon or copper(I) iodide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole carboxylic acids, while reduction can produce hydrazine derivatives .
Applications De Recherche Scientifique
(3-methyl-1-phenyl-1H-pyrazol-4-yl)(phenyl)methanone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds.
Biology: The compound has been studied for its potential antioxidant properties.
Medicine: Research has explored its potential as a therapeutic agent due to its biological activity.
Mécanisme D'action
The mechanism of action of (3-methyl-1-phenyl-1H-pyrazol-4-yl)(phenyl)methanone involves its interaction with specific molecular targets. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and reduce oxidative stress. The compound may also interact with enzymes and proteins involved in redox reactions, thereby modulating their activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
(5-methyl-3-phenyl-1H-pyrazol-1-yl)-[5-(p-tolylamino)-2H-1,2,3-triazol-4-yl]methanone: This compound shares a similar pyrazole structure but has additional triazole and amino groups.
(5-benzoyloxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)-phenyl-methanone: This compound has a benzoyloxy group attached to the pyrazole ring.
Uniqueness
(3-methyl-1-phenyl-1H-pyrazol-4-yl)(phenyl)methanone is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
93251-37-7 |
|---|---|
Formule moléculaire |
C17H14N2O |
Poids moléculaire |
262.30 g/mol |
Nom IUPAC |
(3-methyl-1-phenylpyrazol-4-yl)-phenylmethanone |
InChI |
InChI=1S/C17H14N2O/c1-13-16(17(20)14-8-4-2-5-9-14)12-19(18-13)15-10-6-3-7-11-15/h2-12H,1H3 |
Clé InChI |
BZBKUZRHJXLHNP-UHFFFAOYSA-N |
SMILES canonique |
CC1=NN(C=C1C(=O)C2=CC=CC=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


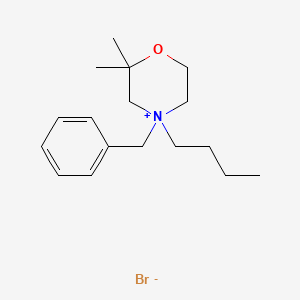

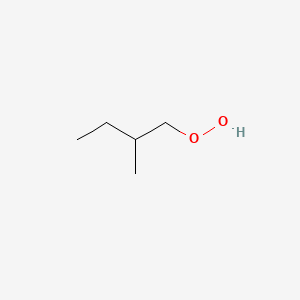
![5-Chloro-6-methoxy-4-methylbenzo[h]quinolin-2(1H)-one](/img/structure/B14367045.png)

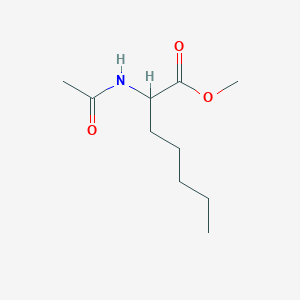
![8-Quinolinol, 5-[[(1-phenyl-1H-tetrazol-5-yl)thio]methyl]-](/img/structure/B14367057.png)
![{4-[2-(Diphenylmethylidene)hydrazinyl]phenyl}ethene-1,1,2-tricarbonitrile](/img/structure/B14367060.png)
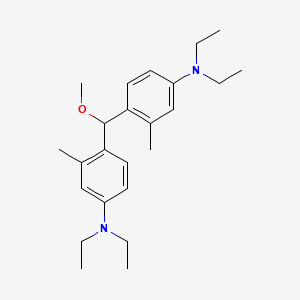
![4-[(Hydroxyimino)acetyl]-N,N,N-trimethylanilinium](/img/structure/B14367079.png)
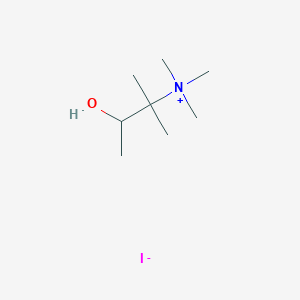
![[2-Chloro-4-(piperidine-1-sulfonyl)phenoxy]acetyl chloride](/img/structure/B14367090.png)
![1,1'-{Sulfonylbis[(4,1-phenylene)oxy]}bis[4-(4-ethynylphenoxy)benzene]](/img/structure/B14367092.png)
